
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde is a compound that belongs to the class of benzoxaboroles. Benzoxaboroles are known for their unique structure, which includes a boron atom integrated into a heterocyclic ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde typically involves the formation of the benzoxaborole ring followed by the introduction of the acetaldehyde group. One common method includes the reaction of 2-aminophenol with boric acid to form the benzoxaborole core. Subsequent functionalization with appropriate aldehyde reagents under controlled conditions yields the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The aldehyde group can be reduced to alcohols.
Substitution: The boron atom can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the boron center under mild conditions.
Major Products
Oxidation: Formation of benzoxaborole ketones or aldehydes.
Reduction: Formation of benzoxaborole alcohols.
Substitution: Formation of substituted benzoxaborole derivatives.
科学的研究の応用
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antifungal, antibacterial, and antiparasitic properties.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde involves its interaction with biological targets. The boron atom in the benzoxaborole ring can form reversible covalent bonds with hydroxyl and amino groups in proteins, leading to inhibition of enzyme activity. This property is particularly useful in the development of antifungal and antibacterial agents .
類似化合物との比較
Similar Compounds
Crisaborole: A benzoxaborole used for treating atopic dermatitis.
Tavaborole: Another benzoxaborole used for treating onychomycosis.
Uniqueness
1,3-Dihydro-1-hydroxy-2,1-benzoxaborole-7-acetaldehyde is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its acetaldehyde group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
特性
CAS番号 |
1268335-31-4 |
|---|---|
分子式 |
C9H9BO3 |
分子量 |
175.98 g/mol |
IUPAC名 |
2-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)acetaldehyde |
InChI |
InChI=1S/C9H9BO3/c11-5-4-7-2-1-3-8-6-13-10(12)9(7)8/h1-3,5,12H,4,6H2 |
InChIキー |
HEKWNMOBRMDXKG-UHFFFAOYSA-N |
正規SMILES |
B1(C2=C(CO1)C=CC=C2CC=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![azane;[(2R)-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13136497.png)
![1,1'-([9,9'-Bifluorenylidene]-2,2'-diyl)diethanone](/img/structure/B13136501.png)
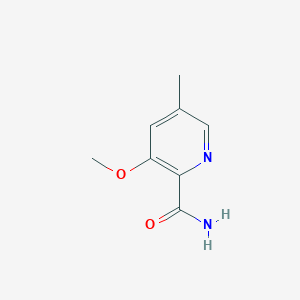
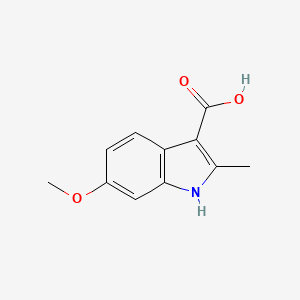

![1,4-Diamino-6-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13136520.png)

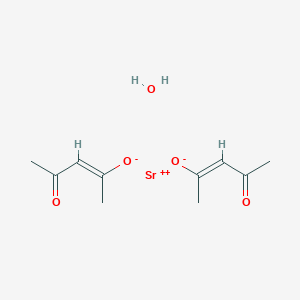

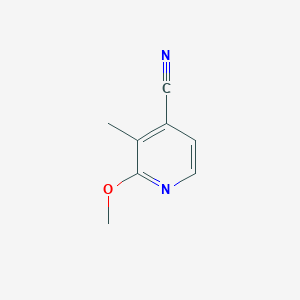
![7-{[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}oxan-2-yl]oxy}-5-hydroxy-2-(4-hydroxyphenyl)-3-{[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy}-4H-chromen-4-one](/img/structure/B13136551.png)
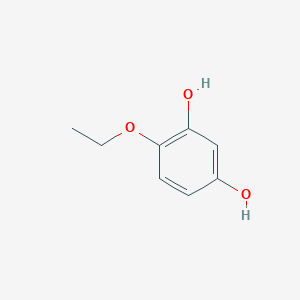
![[3,3'-Bipyridin]-5-amine, 5'-methoxy-N-(2-naphthalenylmethyl)-](/img/structure/B13136565.png)

